4-Ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
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Overview
Description
“4-Ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate” is a chemical compound with the empirical formula C8H9ClN2O2S . It is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
Synthesis Analysis
This compound can be synthesized by sequential treatment of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with 4,5-dihydrothiazol-2-amine and various secondary amines . Another method involves refluxing in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCCOC(=O)c1cnc(SC)nc1Cl
. This indicates that the compound contains an ethyl group (CC), an ester group (OC(=O)), a pyrimidine ring (c1cncnc1), a methylthio group (SC), and a chlorine atom (Cl). Chemical Reactions Analysis
The compound is used as a building block in medicinal chemistry synthesis . It has been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .Physical And Chemical Properties Analysis
The compound appears as a white to yellow powder . It has a melting point of 59°C to 64°C . The compound has a molecular weight of 232.69 .Scientific Research Applications
Nonlinear Optical Properties
The study of thiopyrimidine derivatives, including compounds structurally related to 4-Ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, has revealed significant applications in the field of nonlinear optics (NLO). These compounds exhibit promising NLO characteristics, making them suitable for optoelectronic applications. The research highlights the NLO activity of these molecules, particularly for high-tech applications in nonlinear optics fields (Hussain et al., 2020).
Antiviral Activity
Derivatives of pyrimidine have been studied for their antiviral activities. For instance, 5-substituted-2,4-diaminopyrimidine derivatives have shown marked inhibition against retrovirus replication in cell culture. These compounds, structurally related to the compound , offer a new avenue for developing antiretroviral drugs (Hocková et al., 2003).
Chemical Synthesis and Reactivity
The chemical reactivity of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a compound closely related to the target molecule, has been extensively explored. Studies have shown that this compound undergoes various nucleophilic substitution reactions, leading to a wide range of substitution products. This reactivity profile is crucial for the synthesis of novel organic compounds and can lead to new discoveries in chemical synthesis (Shadbolt & Ulbricht, 1967).
Antibacterial and Antifungal Activities
Pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties, including antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi (Shanmugasundaram et al., 2011).
Fluorescence and Photophysical Properties
The fluorescence and photophysical properties of pyrimidine derivatives, similar to this compound, have been investigated. These compounds exhibit fluorescence, making them potential candidates for applications in fluorescent probes and materials science. The study of their photophysical characteristics provides valuable information for the design of new fluorescent materials (Ebrahimpour et al., 2017).
Mechanism of Action
Target of Action
It’s known that the compound can cause irritation to the skin and eyes, and has specific target organ toxicity, affecting the respiratory system .
Biochemical Pathways
It’s known that the compound is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase , and in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors . These suggest that the compound may play a role in kinase-related pathways.
Result of Action
As mentioned earlier, the compound is used in the synthesis of certain kinase inhibitors , suggesting it may have a role in modulating kinase activity.
Action Environment
It’s known that engineering controls can be used to remove a hazard or place a barrier between the worker and the hazard when handling this compound .
Safety and Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
(4-ethylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-3-9-4-6-10(7-5-9)19-13(18)12-11(15)8-16-14(17-12)20-2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCPKJMGHWMOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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